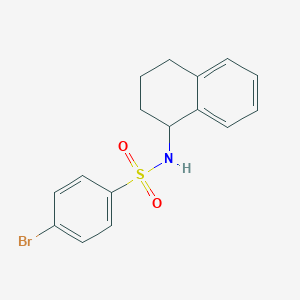![molecular formula C15H14N2O2S B276798 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one](/img/structure/B276798.png)
1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one, also known as XTT, is a fluorescent dye that has been widely used in scientific research. It is a member of the thiazolyl blue family of dyes and is known for its ability to measure cell viability and metabolic activity. In
Mechanism of Action
The mechanism of action of 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one involves the reduction of the dye by mitochondrial dehydrogenases. The reduced form of the dye is highly fluorescent and can be measured using a spectrophotometer. The reduction of 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one occurs in living cells and is proportional to the number of viable cells present. The mechanism of action has been well-studied and is widely accepted in the literature.
Biochemical and Physiological Effects:
1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one has been shown to have minimal toxicity and does not interfere with cellular metabolism. It has been used in a variety of cell types, including mammalian cells, bacteria, and fungi. 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one has been shown to be sensitive to changes in cell viability and metabolic activity, making it a valuable tool for studying a wide range of biological processes.
Advantages and Limitations for Lab Experiments
1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one has several advantages over other cell viability assays, including high sensitivity, low toxicity, and ease of use. It is also compatible with a wide range of cell types and can be used in both in vitro and in vivo experiments. However, 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one does have some limitations, including the need for a spectrophotometer to measure fluorescence and the potential for interference from other compounds.
Future Directions
There are several potential future directions for 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one research. One area of interest is the development of new 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one analogs with improved properties, such as increased sensitivity or decreased interference from other compounds. Another area of interest is the use of 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one in combination with other assays to provide a more comprehensive picture of cellular function. Finally, 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one could be used in studies of drug toxicity and efficacy, as it is a reliable indicator of cell viability and metabolic activity.
Synthesis Methods
The synthesis of 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one involves the reaction of 2,3,5,6-tetramethyl-1,4-benzoquinone with 2-aminothiophenol and 2,3-diaminopyridine. The resulting product is then oxidized with hydrogen peroxide to form 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one. The synthesis method has been well-established in the literature and has been optimized for high yield and purity.
Scientific Research Applications
1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one has been widely used in scientific research as a tool for measuring cell viability and metabolic activity. It is commonly used in assays such as the MTT assay and the WST-1 assay. These assays are used to determine the effects of various compounds on cell viability and metabolic activity. 1-Hydroxy-7,8,9,10-tetrahydro-6H-12-thia-5a,11-diaza-cyclohepta[b]fluoren-5-one has also been used in studies of oxidative stress, inflammation, and cancer.
properties
IUPAC Name |
16-hydroxy-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-10-6-4-5-9-12-14(20-13(9)10)16-11-7-2-1-3-8-17(11)15(12)19/h4-6,18H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKCGCLJPZITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C4=C(S3)C(=CC=C4)O)C(=O)N2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

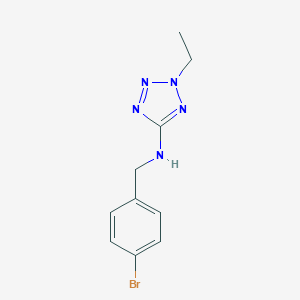
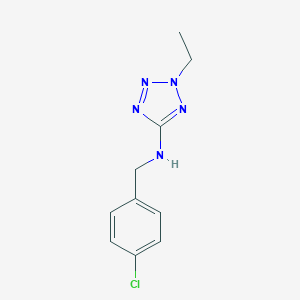
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
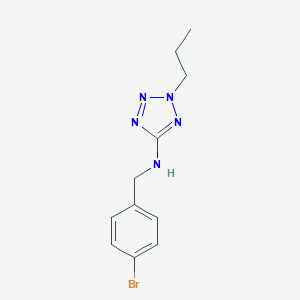

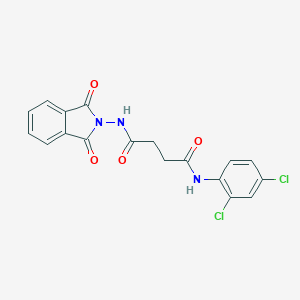
![N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B276728.png)

![5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B276731.png)
![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)
![2-(4-fluorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B276738.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide](/img/structure/B276741.png)
